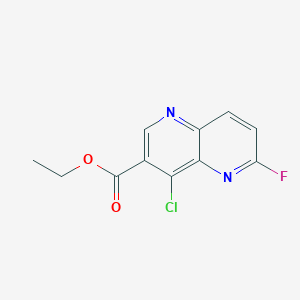
ethyl 4-chloro-6-fluoro-1,5-naphthyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ethyl 4-chloro-6-fluoro-1,5-naphthyridine-3-carboxylate is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes a naphthyridine ring system substituted with chlorine and fluorine atoms, as well as an ethyl ester group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloro-6-fluoro-1,5-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by cyclization and halogenation reactions. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide, and catalysts like palladium or copper salts to facilitate the cyclization and halogenation steps .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial to achieving consistent results. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product .
化学反応の分析
Types of Reactions: Ethyl 4-chloro-6-fluoro-1,5-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.
Major Products Formed: The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications .
科学的研究の応用
Ethyl 4-chloro-6-fluoro-1,5-naphthyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
作用機序
The mechanism of action of ethyl 4-chloro-6-fluoro-1,5-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to a biological response. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation .
類似化合物との比較
- Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate
- Ethyl 4-chloro-6-fluoro-1,8-naphthyridine-3-carboxylate
- Ethyl 4-chloro-6-fluoro-2,7-naphthyridine-3-carboxylate
Comparison: Ethyl 4-chloro-6-fluoro-1,5-naphthyridine-3-carboxylate is unique due to its specific substitution pattern on the naphthyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both chlorine and fluorine atoms, along with the ethyl ester group, enhances its potential for diverse applications in research and industry .
特性
分子式 |
C11H8ClFN2O2 |
|---|---|
分子量 |
254.64 g/mol |
IUPAC名 |
ethyl 4-chloro-6-fluoro-1,5-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C11H8ClFN2O2/c1-2-17-11(16)6-5-14-7-3-4-8(13)15-10(7)9(6)12/h3-5H,2H2,1H3 |
InChIキー |
DBGPGTXEGGUYSF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=C2C=CC(=NC2=C1Cl)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













